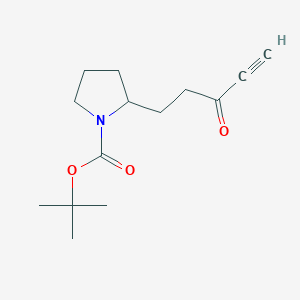
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated compound characterized by a cyclobutane ring structure. It was first synthesized in the 1970s and has since been extensively researched for its unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of cyclobutane derivatives. The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.
相似化合物的比较
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1,4-dioxane
Uniqueness
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile stands out due to its unique cyclobutane ring structure and the presence of multiple fluorine atoms, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
属性
分子式 |
C6H5F4N |
|---|---|
分子量 |
167.10 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H5F4N/c1-4(3-11)2-5(7,8)6(4,9)10/h2H2,1H3 |
InChI 键 |
PSJNBPZVTSLIKA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1(F)F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
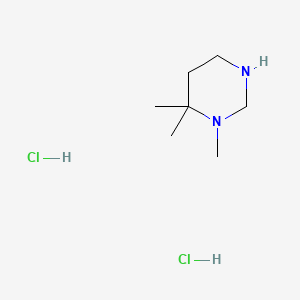
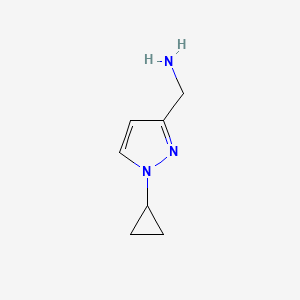
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
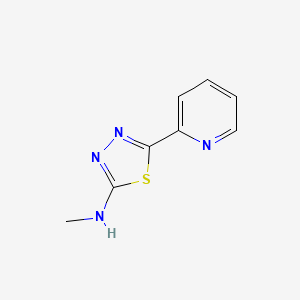
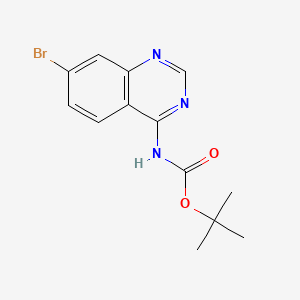
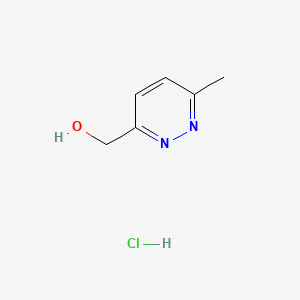
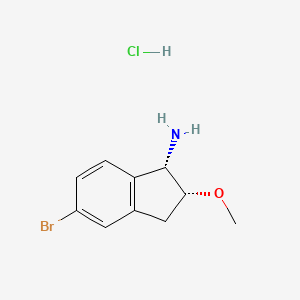
![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
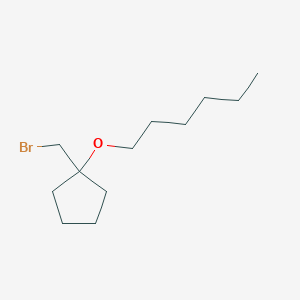
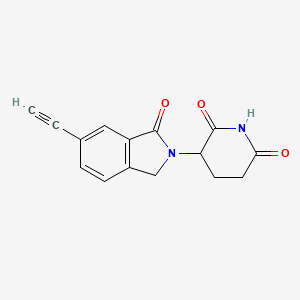
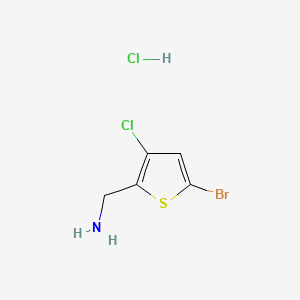
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
